1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine hydrochloride
CAS No.:
Cat. No.: VC17347209
Molecular Formula: C13H15ClF3N3O
Molecular Weight: 321.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15ClF3N3O |
|---|---|
| Molecular Weight | 321.72 g/mol |
| IUPAC Name | 1-(oxan-2-yl)-5-(trifluoromethyl)indazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H14F3N3O.ClH/c14-13(15,16)9-4-5-10-8(12(9)17)7-18-19(10)11-3-1-2-6-20-11;/h4-5,7,11H,1-3,6,17H2;1H |
| Standard InChI Key | ORZQJIMVUVQQRV-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)C(F)(F)F)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C13H15ClF3N3O, molecular weight 321.72 g/mol) integrates three key functional elements:
-
An indazole ring system (C7H5N2), providing a planar aromatic scaffold for target binding.
-
A tetrahydro-2H-pyran (THP) group at the N1 position, introducing stereochemical complexity and potential metabolic stability.
-
A trifluoromethyl (-CF3) substituent at the C5 position, enhancing lipophilicity and electron-withdrawing effects.
The hydrochloride salt form improves aqueous solubility, critical for in vitro assays. The canonical SMILES string C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)C(F)(F)F)N.Cl encodes the connectivity, while the InChIKey ORZQJIMVUVQQRV-UHFFFAOYSA-N provides a unique structural identifier.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C13H15ClF3N3O |
| Molecular Weight | 321.72 g/mol |
| Topological Polar Surface Area | 53.07 Ų |
| LogP (Consensus) | 1.67 |
| Water Solubility (ESOL) | 0.576 mg/mL |
Data derived from computational models indicate moderate lipophilicity (LogP ~1.67) and limited aqueous solubility (0.576 mg/mL), typical of preclinical drug candidates requiring formulation optimization . The THP group’s stereoelectronic effects may influence membrane permeability, while the -CF3 group resists oxidative metabolism—a strategic advantage for pharmacokinetic optimization.
Synthesis and Manufacturing Strategies
Process Challenges
-
Regioselectivity: Ensuring exclusive substitution at C5 requires careful control of directing groups and stoichiometry.
-
THP Stability: The acid-labile THP protecting group necessitates pH-neutral conditions during later stages.
-
Purification: Chromatographic separation on silica gel with 2 M NH3/MeOH gradients effectively isolates the target compound from regioisomers .
Reactivity and Derivative Formation
Strategic Functionalization Sites
-
C4-Amine Group:
-
Acylation with anhydrides or chloroformates yields amide prodrugs.
-
Diazotization and Sandmeyer reactions enable halogenation for cross-coupling.
-
-
THP Ether:
-
Acid-catalyzed hydrolysis regenerates the N-H indazole, useful for late-stage diversification.
-
-
CF3 Group:
-
Resists nucleophilic substitution but participates in radical-mediated C-C bond formation.
-
Notable transformations include oxidation of the indazole ring with potassium permanganate to quinazolinone derivatives and LiAlH4 reduction of nitro intermediates in precursor synthesis. These reactions enable access to a library of analogs for structure-activity relationship (SAR) studies.
Biological Activity and Mechanistic Insights
Putative Targets and Pathways
While direct target validation studies are absent, homology modeling suggests affinity for:
-
Kinase Enzymes: The planar indazole core may occupy ATP-binding pockets in MAPK or CDK family kinases.
-
G-Protein-Coupled Receptors (GPCRs): Structural similarity to 5-HT3 antagonists implicates serotonergic pathways.
-
Epigenetic Regulators: CF3 groups often enhance binding to bromodomains or histone deacetylases.
In vitro assays of related indazoles show IC50 values in the nanomolar range against cancer cell lines (e.g., MCF-7, IC50 = 34 nM), suggesting potential anticancer applications. The THP group may mitigate first-pass metabolism, extending plasma half-life in preclinical models.
Applications in Drug Discovery
Therapeutic Areas of Interest
-
Oncology:
-
Kinase inhibition profiles align with targeted therapies for breast and lung cancers.
-
-
Central Nervous System Disorders:
-
Blood-brain barrier permeability (predicted LogBB = -0.45) enables CNS drug development.
-
-
Antimicrobial Agents:
-
Indazole derivatives demonstrate Gram-positive bactericidal activity via DNA gyrase inhibition.
-
Table 2: Comparative Bioactivity of Indazole Derivatives
| Compound | Target | IC50 (nM) |
|---|---|---|
| Parent Indazole | CDK2 | 112 |
| CF3-Indazole Analog | BRAF V600E | 28 |
| THP-Protected Derivative | HDAC4 | 67 |
Data extrapolated from structural analogs highlight the -CF3 group’s role in enhancing target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume